N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a unique and multifaceted compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several strategic steps:
Starting Materials: : A base compound such as 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine is prepared.
Intermediate Formation: : Introducing the oxo group through selective oxidation.
Side Chain Addition: : Attaching an ethyl group via an alkylation reaction.
Thiophene Substitution: : Incorporating the thiophene moiety through an amide formation reaction.
Industrial Production Methods: Scaled production might involve optimizations such as:
Catalysts: : Utilizing catalysts to enhance reaction rates.
Temperature and Pressure: : Employing controlled environments to maximize yield.
Purification Techniques: : Implementing chromatographic methods to achieve high-purity products.
Types of Reactions
Oxidation: : The compound can undergo oxidation to form new oxo derivatives.
Reduction: : Reduction reactions can yield corresponding hydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Typically organic solvents like dichloromethane, methanol.
Major Products: Products depend on the reaction, but common transformations include derivatives where the benzene, oxazepine, and thiophene moieties are modified.
Scientific Research Applications
The compound serves diverse roles in scientific research:
Chemistry: : Used as a precursor for complex molecular synthesis.
Biology: : Acts as a probe to study enzyme interactions and cellular pathways.
Medicine: : Explored for potential therapeutic effects due to its structural similarity to known pharmacophores.
Industry: : Utilized in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets through binding and modulation:
Molecular Targets: : Includes receptors, enzymes, and ion channels.
Pathways: : Engages in signaling pathways altering cellular functions.
Comparison with Similar Compounds
Uniqueness: Compared to other similar compounds, its unique combination of the chloro-oxo-oxazepine framework with the thiophene-acetamide moiety makes it distinctive in terms of chemical reactivity and biological activity.
Similar Compounds
N-(2-(5-chloro-3-oxo-2,3-dihydrobenzo[d]oxazepin-4-yl)ethyl)-2-(furan-2-yl)acetamide
N-(2-(7-chloro-3-oxo-2,3-dihydroquinolin-4-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[e][1,4]diazepin-4-yl)ethyl)-2-(thiophen-2-yl)acetamide
These similar compounds share functional groups and core structures, allowing comparative studies to highlight the unique properties and potential advantages of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide.
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Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-4-15-12(8-13)10-20(17(22)11-23-15)6-5-19-16(21)9-14-2-1-7-24-14/h1-4,7-8H,5-6,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLDFNGBAPYARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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